molecular formula C12H20 B6309662 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene CAS No. 83321-20-4

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene

Cat. No.: B6309662
CAS No.: 83321-20-4
M. Wt: 164.29 g/mol
InChI Key: GHJOHBNHTSQQOZ-UHFFFAOYSA-N
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Description

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is an organic compound with the molecular formula C12H20 It is a derivative of cyclopentadiene, characterized by the presence of four methyl groups and one propyl group attached to the cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene can be synthesized through several methods. One common approach involves the alkylation of tetramethylcyclopentadiene with propyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentadiene, followed by the addition of the propyl halide to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using similar reagents and conditions as in laboratory synthesis. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Scientific Research Applications

1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The specific pathways and molecular targets depend on the derivative and the context of its application .

Comparison with Similar Compounds

Uniqueness: 1,2,3,5-Tetramethyl-4-propylcyclopenta-1,3-diene is unique due to the presence of both methyl and propyl groups, which confer distinct steric and electronic properties. These properties make it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

1,2,3,5-tetramethyl-4-propylcyclopenta-1,3-diene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20/c1-6-7-12-10(4)8(2)9(3)11(12)5/h10H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHJOHBNHTSQQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C(=C(C1C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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